molecular formula C19H23N3O3S B2663686 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320171-95-5

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2663686
CAS RN: 2320171-95-5
M. Wt: 373.47
InChI Key: MVOPRACFQVXCFS-UHFFFAOYSA-N
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Description

The compound “2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These compounds have been identified as potent and selective GIRK1/2 activators .


Synthesis Analysis

The synthesis of these compounds involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have shown nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,1-dioxidotetrahydrothiophen-3-yl group and a phenethyl group attached to a tetrahydrocyclopenta[c]pyrazole-3-carboxamide core .

Scientific Research Applications

1. Synthesis and Characterization

  • A study by Kumara et al. (2018) involved synthesizing and characterizing novel pyrazole derivatives, focusing on their structural features like crystal system, conformation, and molecular interactions. This research is crucial in understanding the fundamental properties and potential applications of compounds like 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide (Kumara et al., 2018).

2. Antibacterial Activity

  • Palkar et al. (2017) designed and synthesized novel analogs of pyrazole derivatives, assessing their antibacterial activity. This research indicates the potential use of these compounds in developing new antibacterial agents (Palkar et al., 2017).

3. Antitumor Properties

  • Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, a class of compounds including pyrazole derivatives, for their antitumor activity. This study suggests the potential use of these compounds in cancer treatment (Stevens et al., 1984).

4. Nonlinear Optical Properties

  • Yıldırım et al. (2005) conducted experimental and theoretical studies on functionalization reactions of pyrazole derivatives, evaluating their nonlinear optical properties. This research highlights the potential of these compounds in optical and electronic applications (Yıldırım et al., 2005).

5. Molecular Docking and Drug Design

  • Rani et al. (2017) synthesized novel tetrahydroimidazo[1,2-a]pyrimidine derivatives, including pyrazole analogs, and conducted molecular docking studies. This suggests the application of these compounds in drug design and development (Rani et al., 2017).

6. Molecular Interaction Studies

  • Shim et al. (2002) investigated the molecular interaction of pyrazole derivatives with cannabinoid receptors, providing insights into the receptor-ligand interactions and aiding in drug discovery (Shim et al., 2002).

Mechanism of Action

These compounds act as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(20-11-9-14-5-2-1-3-6-14)18-16-7-4-8-17(16)21-22(18)15-10-12-26(24,25)13-15/h1-3,5-6,15H,4,7-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOPRACFQVXCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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